molecular formula C17H17N5O2 B603205 4-(1H-benzimidazol-2-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol CAS No. 1676069-14-9

4-(1H-benzimidazol-2-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Numéro de catalogue: B603205
Numéro CAS: 1676069-14-9
Poids moléculaire: 323.35g/mol
Clé InChI: NCXRDXALUPJISS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a benzimidazole core fused to a pyrrol-3-ol scaffold, substituted with a 3,5-dimethyl-1,2-oxazol-4-ylmethyl group. The benzimidazole moiety is notable for its aromaticity and hydrogen-bonding capabilities, while the oxazole substituent introduces electron-withdrawing effects and structural rigidity. The imino group at position 5 contributes to tautomeric flexibility, which may influence its interaction with biological targets. This structure is distinct from simpler imidazole or pyrazole derivatives due to its fused heterocyclic systems and complex substitution pattern .

Propriétés

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-imino-2H-pyrrol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-9-11(10(2)24-21-9)7-22-8-14(23)15(16(22)18)17-19-12-5-3-4-6-13(12)20-17/h3-6,18,23H,7-8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXRDXALUPJISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-(1H-benzimidazol-2-yl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a hybrid molecule that has garnered attention for its potential biological activities. This compound incorporates a benzimidazole moiety known for its diverse pharmacological properties, including antimicrobial and anticancer effects. The oxazole and pyrrole components potentially enhance its biological profile, making it a candidate for further investigation in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that combine the benzimidazole and oxazole frameworks. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structural motifs have shown efficacy against Gram-positive and Gram-negative bacteria , as well as fungi. The incorporation of the oxazole moiety could contribute to enhanced activity due to its ability to interact with microbial enzymes or cell membranes.

Pathogen Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliStrong inhibition
Candida albicansWeak inhibition

Anticancer Activity

The benzimidazole derivatives are also being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells by activating caspase pathways. The specific compound has not yet been extensively studied in cancer models; however, its structural analogs have demonstrated promising results.

Case Study: Apoptosis Induction
A study on similar benzimidazole derivatives reported that they could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. This effect was attributed to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Immunomodulatory Effects

Emerging evidence suggests that compounds containing isoxazole structures can modulate immune responses. For example, isoxazole derivatives have been shown to inhibit TNF-alpha production and modulate T-cell proliferation, indicating potential use in treating autoimmune diseases.

Effect Outcome Reference
TNF-alpha inhibitionSignificant reduction
T-cell proliferation modulationEnhanced response in treated mice

The precise mechanism of action for this compound remains to be fully elucidated. However, based on studies of related compounds, it is hypothesized that the benzimidazole moiety may act as a competitive inhibitor at various enzyme sites involved in microbial metabolism or cancer cell proliferation. The oxazole group may enhance binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target biomolecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents Structural Features
Target Compound Not explicitly provided Likely ~378–400* 3 (inferred) 5 (inferred) 3,5-Dimethyl-1,2-oxazol-4-ylmethyl Benzimidazole-pyrrol-3-ol core, oxazole substituent, imino tautomerism
5-Amino-4-(1H-Benzo[d]imidazol-2-yl)-1-(3,4-Dimethoxyphenethyl)-1,2-Dihydro-3H-Pyrrol-3-One C₂₁H₂₂N₄O₃ 378.40 3 5 3,4-Dimethoxyphenethyl Benzimidazole-pyrrolone core, methoxy-substituted phenethyl group
[3,5-Di(4’,5’-Diphenyl-2’-Substituted)-1H-Imidazol-1-yl]-1H-1,2,4-Triazole Derivatives Varies Varies 2–3 4–6 Diaryl-substituted imidazole, triazole Imidazole-triazole hybrid, bulky aryl groups
2-(1-(5H-[1,2,4]Triazino[5,6-b]Indol-3-yl)-3-(4-Bromophenyl)-1H-Pyrazol-5-yl)-6,6-Dimethylindol C₂₈H₂₁BrN₆O ~537.4 2 6 4-Bromophenyl, triazinoindole Triazinoindole-pyrazole-indole hybrid, bromophenyl substituent

*Estimated based on structural similarity to compound.

Functional Group Comparison

  • Benzimidazole vs. This may improve membrane permeability but reduce aqueous solubility .
  • Oxazole vs.
  • Imino Group Tautomerism: The 5-imino group in the target compound allows for keto-enol tautomerism, a feature absent in pyrrolone derivatives (e.g., ). This dynamic behavior could influence binding to flexible enzymatic pockets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.